![molecular formula C22H29N3O6 B1667269 AM Toxin III CAS No. 57765-94-3](/img/structure/B1667269.png)
AM Toxin III
Overview
Description
AM Toxin III is a host-specific phytotoxic metabolite produced by Alternaria mali . It is one of the many mycotoxins produced by Alternaria species .
Molecular Structure Analysis
The molecular structure of AM Toxin III includes several structural components such as α-amino acrylic acid, alanine, α- acid, and α-amino-o-(p-hydroxy phenyl)-valeric acid . The molecule contains a total of 61 bonds .Chemical Reactions Analysis
AM Toxin III interacts with various cell organelles including chloroplast, mitochondria, plasma membrane, nucleus, Golgi bodies, etc . It has different modes of actions, biochemical reactions, and signaling mechanisms that cause diseases in the host plants .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of AM-Toxin III : AM-toxin III, a phytotoxic peptide, was synthesized to confirm its proposed structure. This synthesis involved a deamination reaction and the synthetic peptide was found identical to natural AM-toxin III in various aspects including biological activity. The relationship between the structure of AM-toxin III, particularly the bulkiness of its aromatic side chain, and its biological activity was also explored (Kanmera & Izumiya, 2009).
Toxins in Food and Agricultural Research
- Tracking Mycotoxins in Food : Research on the development of an LC-MS/MS method for detecting free and modified Alternaria toxins in food items such as tomato sauce, sunflower seed oil, and wheat flour included AM-toxin III. This study is significant for comprehensive exposure data and food safety analysis (Puntscher et al., 2018).
Medicinal and Biotechnological Applications
- Inhibitory Properties Against Snake Venoms : Certain plants exhibiting neutralizing properties against snake venoms were studied, which could provide insights into developing alternative treatments and understanding the interaction of toxins like AM-toxin III with biological systems (Soares et al., 2005).
- Military Importance of Natural Toxins : The study of natural toxins like AM-toxin III and their analogs has implications for military research, including the development of toxin weapons and the synthesis of novel compounds for warfare and public order applications (Pitschmann & Hon, 2016).
- Biomedical Applications of Poisonous Plants : Research on poisonous plants, which may produce toxins like AM-toxin III, has led to the development of animal models for human diseases and potential drug candidates for genetic and infectious conditions (James et al., 2004).
Type III Secretion Systems and Bacterial Research
- Structure and Functions of Bacterial Type III Systems : Studies on the structure, evolution, and functions of bacterial Type III toxin-antitoxin systems provide insights into the mechanisms of toxin delivery and regulation, which could be relevant for understanding toxins like AM-toxin III (Goeders et al., 2016).
- Type III Proteins in Pseudomonas aeruginosa Infections : Research on Type III secreted toxins of Pseudomonas aeruginosa, including their effects on bacterial invasion and epithelial barrier function, contributes to our understanding of how similar toxins may function in human infections (Soong et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on AM Toxin III could focus on understanding the disease mechanism caused by Alternaria HSTs on host plants and also the pathways of the toxins and how they cause disease in plants . Additionally, the determination of the exact synthesis process and the exploration of the physical and chemical properties of AM Toxin III could be beneficial .
properties
IUPAC Name |
9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-12(2)18-21(29)25-17(7-5-6-15-8-10-16(26)11-9-15)20(28)23-13(3)19(27)24-14(4)22(30)31-18/h8-12,14,17-18,26H,3,5-7H2,1-2,4H3,(H,23,28)(H,24,27)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURJQNPXSDHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973351 | |
Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AM Toxin III | |
CAS RN |
57765-94-3 | |
Record name | AM Toxin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057765943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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